molecular formula C9H8BrClO2 B3284813 3-(4-Bromo-3-chlorophenyl)propanoic acid CAS No. 791601-07-5

3-(4-Bromo-3-chlorophenyl)propanoic acid

Cat. No.: B3284813
CAS No.: 791601-07-5
M. Wt: 263.51 g/mol
InChI Key: KVTFMKUQYPWUHK-UHFFFAOYSA-N
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Description

Significance of Arylpropanoic Acids and Halogenation Patterns in Advanced Synthetic Strategies

Arylpropanoic acids and their halogenated counterparts are significant building blocks in the synthesis of more complex molecules, including pharmaceuticals and materials. The propanoic acid side chain offers a reactive handle for various chemical transformations, such as amidation and esterification, allowing for the construction of larger, more intricate structures.

The halogenation pattern on the aromatic ring plays a crucial role in directing further chemical modifications. Halogen atoms are effective directing groups in electrophilic aromatic substitution reactions, and they are key participants in a multitude of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This versatility allows chemists to strategically introduce new functional groups onto the phenyl ring, thereby creating a library of compounds with varied properties. The presence of both bromine and chlorine, as seen in 3-(4-Bromo-3-chlorophenyl)propanoic acid, offers differential reactivity, potentially allowing for selective functionalization at either the bromine- or chlorine-substituted position under specific reaction conditions.

Overview of Research Trajectories Involving Substituted Phenylpropanoic Acid Derivatives

Research into substituted phenylpropanoic acid derivatives has followed several key trajectories, primarily driven by their potential therapeutic applications. A significant area of investigation has been their use as non-steroidal anti-inflammatory drugs (NSAIDs), with well-known examples like ibuprofen (B1674241) and naproxen (B1676952) belonging to this class. The core structure of arylpropanoic acid is a key pharmacophore for cyclooxygenase (COX) enzyme inhibition.

Furthermore, the introduction of halogens and other substituents has been explored to modulate the activity and selectivity of these compounds for different biological targets. Research has extended into areas such as anticancer, antimicrobial, and antiviral agents. Halogenated compounds, in particular, are of interest due to the role of halogen bonding in enhancing drug-receptor interactions. Studies have shown that chlorinated phenylpropanoic acid derivatives possess antimicrobial properties. nih.govresearchgate.net The investigation of variously substituted phenylpropanoic acids continues to be an active area of research, with a focus on developing novel therapeutic agents with improved efficacy and safety profiles.

Scope and Academic Relevance of Studying this compound within Contemporary Chemical Research

The study of this compound is academically relevant as it represents a specific example of a di-halogenated arylpropanoic acid, a class of molecules with significant potential in synthetic and medicinal chemistry. While extensive research specifically on this compound is not widely published, its structure provides a platform to investigate the interplay of multiple halogen substituents on the chemical reactivity and potential biological activity of the arylpropanoic acid scaffold.

The academic interest in this compound lies in its potential as a versatile intermediate for the synthesis of more complex molecules. The differential reactivity of the bromine and chlorine atoms could be exploited for selective cross-coupling reactions, leading to the generation of novel compounds with potential applications in drug discovery and materials science. Furthermore, understanding the physicochemical properties and potential biological activity of this compound can contribute to the broader understanding of structure-activity relationships within the halogenated arylpropanoic acid class.

Physicochemical Properties of this compound

PropertyValue
CAS Number 791601-07-5
Molecular Formula C₉H₈BrClO₂
Molecular Weight 263.52 g/mol
Synonyms 3-(4-Bromo-3-chloro-phenyl)-propionic acid

This data is compiled from chemical supplier information. chemscene.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(4-bromo-3-chlorophenyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrClO2/c10-7-3-1-6(5-8(7)11)2-4-9(12)13/h1,3,5H,2,4H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVTFMKUQYPWUHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CCC(=O)O)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301286367
Record name 4-Bromo-3-chlorobenzenepropanoic acid
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Molecular Weight

263.51 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

791601-07-5
Record name 4-Bromo-3-chlorobenzenepropanoic acid
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Record name 4-Bromo-3-chlorobenzenepropanoic acid
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Record name 3-(4-bromo-3-chlorophenyl)propanoic acid
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Synthetic Methodologies for 3 4 Bromo 3 Chlorophenyl Propanoic Acid

Retrosynthetic Analysis of 3-(4-Bromo-3-chlorophenyl)propanoic acid

Retrosynthetic analysis provides a logical framework for devising synthetic routes by breaking down the target molecule into simpler, readily available precursors. For this compound, two primary disconnection strategies are considered.

Strategy A: C-C Bond Disconnection. The most intuitive disconnection is at the C(aryl)-C(alkyl) bond, which separates the aromatic core from the propanoic acid side chain. This leads back to a halogenated benzene (B151609) derivative (a synthon for 1-bromo-2-chlorobenzene) and a three-carbon chain synthon. This approach is common in methods like Friedel-Crafts reactions.

Strategy B: Side Chain Construction. An alternative disconnection within the side chain, specifically between the α- and β-carbons, suggests a malonic ester synthesis. This pathway would involve a 4-bromo-3-chlorobenzyl halide as the key electrophile, which is then reacted with a malonate nucleophile.

Strategy C: Halogen Introduction. A third approach involves functional group interconversion, where the synthesis starts with 3-phenylpropanoic acid, and the halogen atoms are introduced in a later step via electrophilic aromatic substitution. The success of this strategy is highly dependent on the directing effects of the propanoic acid side chain and the first halogen introduced.

These retrosynthetic pathways form the basis for the classical and modern synthetic routes discussed in the following sections.

Classical Synthetic Routes Towards Halogenated Phenylpropanoic Acids

Classical methods for synthesizing phenylpropanoic acids have been well-established for decades and rely on fundamental organic reactions. These routes are often robust and scalable, though they may sometimes require harsh conditions or multiple steps.

Synthesizing the target compound from a pre-halogenated benzene, such as 1-bromo-2-chlorobenzene (B145985), is a common and reliable strategy. This approach ensures the correct placement of the halogen substituents from the outset. A typical sequence involves the introduction of a functional group that can be elaborated into the propanoic acid side chain. For instance, a Friedel-Crafts acylation followed by reduction, as detailed in section 2.2.3, represents a viable multi-step pathway starting from the dihalogenated benzene. The order in which reactions are performed is critical to achieving the desired product. libretexts.orglibretexts.org

The malonic ester synthesis is a versatile and widely used method for preparing carboxylic acids. ucla.eduwikipedia.org This pathway involves the alkylation of diethyl malonate with a suitable alkyl halide, followed by hydrolysis and decarboxylation to yield the desired carboxylic acid. askthenerd.comopenochem.org

For the synthesis of this compound, the key intermediate would be 4-bromo-3-chlorobenzyl halide. The general steps are:

Formation of the Enolate: Diethyl malonate is treated with a strong base, such as sodium ethoxide, to form a nucleophilic enolate. wikipedia.orgaskthenerd.com

Alkylation: The enolate reacts with 4-bromo-3-chlorobenzyl halide in an SN2 reaction to form diethyl 2-(4-bromo-3-chlorobenzyl)malonate. askthenerd.comvedantu.com

Hydrolysis and Decarboxylation: The resulting diester is hydrolyzed to a dicarboxylic acid using aqueous acid or base, followed by heating. The intermediate β-keto acid readily undergoes decarboxylation to afford the final product, this compound. openochem.org

A major advantage of this method is that it generally avoids the polyalkylation issues that can plague other alkylation methods. wikipedia.org

Interactive Table: Malonic Ester Synthesis Steps
StepReactantsKey ReagentsProductReaction Type
1Diethyl malonateSodium ethoxide (NaOEt)Diethyl malonate enolateDeprotonation
2Diethyl malonate enolate, 4-Bromo-3-chlorobenzyl bromideEthanol (solvent)Diethyl 2-(4-bromo-3-chlorobenzyl)malonateSN2 Alkylation
3Diethyl 2-(4-bromo-3-chlorobenzyl)malonateH₃O⁺, HeatThis compoundHydrolysis & Decarboxylation

The Friedel-Crafts acylation is a cornerstone of electrophilic aromatic substitution for forming carbon-carbon bonds with aromatic rings. wikipedia.orgsigmaaldrich.com This route can be adapted to synthesize the target molecule, typically starting with 1-bromo-2-chlorobenzene.

The sequence involves:

Acylation: 1-bromo-2-chlorobenzene is reacted with an acylating agent like succinic anhydride (B1165640) in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). nih.gov This reaction forms a keto-acid, 4-(4-bromo-3-chlorophenyl)-4-oxobutanoic acid. The regioselectivity of the acylation is directed by the existing halogen substituents.

Reduction: The ketone functionality of the intermediate is then reduced to a methylene (B1212753) group. The Clemmensen reduction (using zinc amalgam and hydrochloric acid) or the Wolff-Kishner reduction (using hydrazine (B178648) and a strong base) are standard methods for this transformation. organic-chemistry.org This step yields the desired this compound framework.

A key advantage of the Friedel-Crafts acylation over the related alkylation is that the electron-withdrawing acyl group deactivates the aromatic ring, preventing further polysubstitution reactions. nih.govorganic-chemistry.org

This strategy involves introducing the halogen substituents onto a pre-existing 3-phenylpropanoic acid molecule. Electrophilic aromatic substitution (SEAr) reactions are fundamental for functionalizing aromatic rings. wikipedia.orgmasterorganicchemistry.com However, controlling the regioselectivity can be challenging.

The propanoic acid side chain is an ortho-, para-directing group due to the alkyl chain's activating effect. libretexts.org

First Halogenation: Introducing the first halogen (e.g., bromine) would yield a mixture of ortho- and para-brominated products.

Second Halogenation: The introduction of the second halogen (chlorine) would then be directed by both the propanoic acid chain and the first halogen. The directing effects must align to produce the desired 3-chloro-4-bromo substitution pattern, which can be difficult to achieve with high selectivity. The order of halogenation is crucial. For instance, starting with 3-phenylpropanoic acid, bromination would likely yield 3-(4-bromophenyl)propanoic acid as the major product. Subsequent chlorination would be directed by both the ortho-, para-directing alkyl chain and the deactivating but ortho-, para-directing bromine atom. This would likely lead to a mixture of isomers, making purification complex. libretexts.orgyoutube.com

Due to these regioselectivity challenges, this approach is generally less favored for the synthesis of specifically di-substituted isomers compared to routes starting with a pre-functionalized aromatic ring.

Modern Catalytic Approaches in the Synthesis of this compound

Modern organic synthesis increasingly focuses on the development of catalytic methods that offer higher efficiency, selectivity, and milder reaction conditions compared to classical routes. mdpi.com For the synthesis of this compound, transition-metal catalysis provides promising alternatives.

One notable example is the rhodium-catalyzed asymmetric conjugate addition. A similar compound, (S)-3-(4-bromophenyl)butanoic acid, was synthesized on a large scale using a rhodium catalyst with a chiral BINAP ligand. orgsyn.org This reaction involves the conjugate addition of (4-bromophenyl)boronic acid to ethyl (E)-but-2-enoate. orgsyn.org A similar strategy could be adapted for the target molecule:

Preparation of the Boronic Acid: 3-Chloro-4-bromophenylboronic acid would be required as the starting material.

Catalytic Conjugate Addition: This boronic acid would be reacted with an acrylate (B77674) ester (e.g., ethyl acrylate) in the presence of a rhodium catalyst. This would form the carbon-carbon bond and establish the propanoic ester side chain.

Hydrolysis: The resulting ester would then be hydrolyzed to the final carboxylic acid product.

This catalytic approach can offer high yields and, if a chiral catalyst is used, can provide access to enantiomerically pure forms of the final product. orgsyn.org Other modern methods, such as palladium-catalyzed cross-coupling reactions, could also be envisioned to construct the key C(aryl)-C(alkyl) bond from suitable precursors.

Interactive Table: Comparison of Synthetic Routes
Synthetic RouteStarting MaterialsKey IntermediatesAdvantagesDisadvantages
Malonic Ester Synthesis 1-Bromo-2-chlorobenzene, Diethyl malonate4-Bromo-3-chlorobenzyl bromideGood control of regiochemistry, avoids polyalkylation. wikipedia.orgRequires multi-step preparation of the benzyl (B1604629) halide.
Friedel-Crafts Acylation 1-Bromo-2-chlorobenzene, Succinic anhydride4-(4-Bromo-3-chlorophenyl)-4-oxobutanoic acidHigh yields, avoids polysubstitution. organic-chemistry.orgRequires stoichiometric amounts of Lewis acid, harsh reduction conditions.
Direct Halogenation (SEAr) 3-Phenylpropanoic acidHalogenated intermediatesPotentially fewer steps.Poor regioselectivity, leads to isomeric mixtures. libretexts.org
Modern Catalytic Route 3-Chloro-4-bromophenylboronic acid, Ethyl acrylateEster of the final productMild conditions, high efficiency, potential for asymmetry. orgsyn.orgRequires specialized catalysts and precursors (boronic acid).

Palladium-Catalyzed Carbonylation and Coupling Reactions (e.g., Suzuki-Miyaura, Heck)

Palladium-catalyzed cross-coupling reactions are powerful tools for constructing the carbon skeleton of molecules like this compound. The Heck and Suzuki-Miyaura reactions are particularly relevant.

The Heck reaction , discovered by Tsutomu Mizoroki and Richard F. Heck, involves the coupling of an unsaturated halide with an alkene in the presence of a base and a palladium catalyst. wikipedia.org This reaction could be envisioned to form the propanoic acid side chain by reacting a suitable bromo-chloro-benzene derivative with an acrylic acid equivalent. The reaction typically proceeds through a Pd(0)/Pd(II) catalytic cycle. wikipedia.org A variety of palladium sources, such as palladium(II) acetate (B1210297) and tetrakis(triphenylphosphine)palladium(0), can be used as catalysts. wikipedia.org The efficiency and selectivity of the Heck reaction can be influenced by the choice of ligands, bases, and reaction conditions. organic-chemistry.org For instance, a two-step, one-pot procedure has been developed for the synthesis of 2-aryl propionic acids, involving a palladium-catalyzed Heck coupling of aryl bromides with ethylene, followed by hydroxycarbonylation. nih.gov

The Suzuki-Miyaura coupling is another cornerstone of palladium-catalyzed cross-coupling, involving the reaction of an organoboron compound with an organohalide. libretexts.org This reaction is valued for its mild conditions and the low toxicity of the boron reagents. libretexts.orgnih.gov A potential synthetic route to this compound using this method could involve coupling a boronic acid derivative of propanoic acid with a 1,4-dibromo-2-chlorobenzene, followed by selective manipulation of the remaining bromine atom. The choice of catalyst, such as Pd(PPh3)4, and reaction conditions are crucial for achieving high yields. mdpi.com

Table 1: Comparison of Palladium-Catalyzed Coupling Reactions

FeatureHeck ReactionSuzuki-Miyaura Coupling
Coupling Partners Unsaturated halide and alkene wikipedia.orgOrganoboron compound and organohalide libretexts.org
Catalyst Palladium complexes (e.g., Pd(OAc)₂, PdCl₂) wikipedia.orgPalladium complexes (e.g., Pd(PPh₃)₄) mdpi.comresearchgate.net
Advantages Good for forming substituted alkenes wikipedia.orgMild reaction conditions, low toxicity of reagents libretexts.orgnih.gov
Typical Bases Triethylamine, potassium carbonate wikipedia.orgSodium carbonate, potassium phosphate (B84403) mdpi.commdpi.com

Copper-Catalyzed Reactions for Carbon-Carbon Bond Formation

Copper-catalyzed reactions have emerged as a cost-effective and efficient alternative to palladium-catalyzed methods for certain carbon-carbon bond formations. While less common for the direct synthesis of this specific propanoic acid, copper catalysis is widely used for coupling various substrates. For example, copper(I) iodide has been used in the synthesis of polysubstituted pyrroles through the coupling of amines with γ-bromo-substituted γ,δ-unsaturated ketones. organic-chemistry.org This demonstrates the utility of copper in facilitating complex bond formations. A hypothetical approach for synthesizing a precursor to this compound could involve a copper-catalyzed coupling of a bromo-chlorophenyl derivative with a three-carbon synthon. The development of efficient copper-catalyzed methods often focuses on the use of specific ligands, such as L-proline, to enhance catalyst activity and stability. organic-chemistry.org

Chemo- and Regioselective Functionalization of Phenyl Rings

The synthesis of this compound inherently requires precise control over the substitution pattern on the phenyl ring. Chemo- and regioselective functionalization strategies are therefore critical. Starting from a less substituted phenylpropanoic acid, selective halogenation can be employed. For instance, direct bromination or chlorination of 3-phenylpropanoic acid would likely lead to a mixture of isomers, necessitating careful control of reaction conditions and directing groups to achieve the desired 3-chloro-4-bromo substitution pattern.

Alternatively, a more controlled approach would involve starting with a pre-functionalized benzene ring and building the propanoic acid side chain. For example, starting with 1-bromo-2-chlorobenzene, a Friedel-Crafts acylation with succinic anhydride would introduce the keto-acid side chain, which could then be reduced to the desired propanoic acid. The regioselectivity of the Friedel-Crafts reaction would be a key consideration in this route. Mechanochemical methods, such as high-speed ball milling, have also been shown to promote chemoselective Heck couplings, which could be applied to selectively functionalize a dihalogenated benzene ring. beilstein-journals.org

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of fine chemicals like this compound is of increasing importance to minimize environmental impact.

Solvent-Free or Environmentally Benign Solvent Methodologies

A core principle of green chemistry is the reduction or elimination of volatile organic solvents. Solvent-free reactions, often conducted under mechanochemical conditions like ball milling, can enhance reaction rates and reduce waste. ijisrt.com The Heck reaction, for instance, has been successfully performed under solvent-free conditions, which can also improve chemoselectivity. beilstein-journals.org When solvents are necessary, the use of environmentally benign options such as water or ionic liquids is preferred. The Suzuki-Miyaura coupling, for example, can be carried out in aqueous media, which simplifies product isolation and reduces the environmental burden. tcichemicals.com

Atom Economy and Reaction Efficiency Considerations

Atom economy, a concept developed by Barry Trost, is a measure of how efficiently all atoms in the reactants are incorporated into the final product. nih.gov Reactions with high atom economy, such as addition and rearrangement reactions, are inherently "greener" as they generate less waste. jocpr.comprimescholars.com In the context of synthesizing this compound, synthetic routes should be designed to maximize atom economy. For example, a Heck reaction, which is an addition-elimination process, can have a lower atom economy than a direct addition reaction. Comparing different synthetic pathways, such as the traditional multi-step "brown" synthesis of ibuprofen (B1674241) versus the streamlined "green" synthesis, highlights the significant improvements in atom economy that can be achieved through process optimization. monash.edursc.org

Table 2: Atom Economy of Different Reaction Types

Reaction TypeGeneral Atom EconomyExample
Addition High (often 100%)Diels-Alder reaction jocpr.com
Rearrangement High (often 100%)Beckmann rearrangement
Substitution ModerateNucleophilic substitution
Elimination LowDehydration of an alcohol

Sustainable Catalytic Systems and Biocatalysis

The use of sustainable catalysts is another key aspect of green chemistry. This includes developing catalysts that are recyclable, operate under mild conditions, and are derived from abundant, non-toxic materials. mdpi.com While palladium is a highly effective catalyst, its cost and potential toxicity are drawbacks. Research into more sustainable alternatives, such as iron or copper-based catalysts, is ongoing.

Biocatalysis, the use of enzymes or whole microorganisms to catalyze chemical reactions, offers a highly sustainable approach. nih.gov Enzymes operate under mild conditions (temperature, pH) in aqueous environments and exhibit high chemo-, regio-, and stereoselectivity. nih.govillinois.edu While a specific biocatalytic route for this compound may not be established, enzymes such as hydrolases, oxidoreductases, and lyases are used in the synthesis of various pharmaceutical intermediates. illinois.edu The development of novel enzymes through directed evolution and genome mining continues to expand the scope of biocatalysis in organic synthesis. nih.gov

Chemical Reactivity and Functional Group Transformations of 3 4 Bromo 3 Chlorophenyl Propanoic Acid

Reactivity of the Carboxylic Acid Moiety

The carboxylic acid group (-COOH) is a versatile functional group that can undergo a range of reactions, including esterification, amidation, reduction, and conversion to acid halides. These transformations are fundamental in organic synthesis for creating new derivatives with altered physical, chemical, and biological properties.

Esterification is the process of forming an ester from a carboxylic acid and an alcohol. For 3-(4-Bromo-3-chlorophenyl)propanoic acid, this typically involves reacting it with an alcohol in the presence of an acid catalyst.

One common method is the Fischer esterification . This reaction involves heating the carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). The mechanism proceeds via nucleophilic acyl substitution, as detailed below:

Protonation: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic.

Nucleophilic Attack: A molecule of the alcohol acts as a nucleophile and attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate.

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).

Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.

Deprotonation: The protonated ester is deprotonated by a base (such as a water molecule or the alcohol) to yield the final ester product and regenerate the acid catalyst.

Another effective method is the Steglich esterification , which is particularly useful for reactions under milder conditions. nih.gov This method uses dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent and a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). nih.gov The mechanism involves the activation of the carboxylic acid by the carbodiimide (B86325) to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the alcohol. nih.gov

Table 1: Common Esterification Reactions

Reaction Name Reagents Conditions Product
Fischer Esterification Alcohol (e.g., Methanol), H₂SO₄ (catalyst) Heat Methyl 3-(4-bromo-3-chlorophenyl)propanoate

Amidation involves the reaction of the carboxylic acid with an amine to form an amide. This reaction is fundamental in peptide synthesis. Direct reaction of this compound with an amine is generally slow and requires high temperatures, often resulting in salt formation.

To facilitate this transformation under milder conditions, coupling agents are employed, similar to those used in Steglich esterification. Reagents like DCC, EDC, or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are used to activate the carboxylic acid. The activated intermediate, such as an O-acylisourea or an active ester, is then susceptible to nucleophilic attack by the amine.

The general pathway for amidation using a coupling agent is as follows:

The carboxylic acid reacts with the coupling agent to form a highly reactive activated intermediate.

The amine, acting as a nucleophile, attacks the carbonyl carbon of this intermediate.

A stable amide bond is formed, and the coupling agent is released as a byproduct (e.g., dicyclohexylurea (DCU) in the case of DCC).

This methodology allows for the formation of a wide array of amides, including analogues of peptide coupling where the carboxylic acid is linked to an amino acid or peptide. researchgate.net

The carboxylic acid group of this compound can be reduced to a primary alcohol or, with more difficulty, to an aldehyde.

Reduction to Alcohols: Strong reducing agents are required for this transformation.

Lithium Aluminum Hydride (LiAlH₄): This is a powerful and common reagent for reducing carboxylic acids. The reaction is typically carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by an acidic workup. It will reduce the carboxylic acid to 3-(4-bromo-3-chlorophenyl)propan-1-ol.

Borane (BH₃): Borane, often used as a complex with THF (BH₃·THF), is another effective reagent that selectively reduces carboxylic acids to primary alcohols under milder conditions than LiAlH₄.

Reduction to Aldehydes: The reduction of a carboxylic acid to an aldehyde is challenging because aldehydes are more easily reduced than carboxylic acids. Therefore, the reaction is prone to over-reduction to the primary alcohol. This transformation typically requires a two-step process:

Conversion of the carboxylic acid to a more reactive derivative, such as an acid chloride or an ester.

Partial reduction of the derivative using a less reactive reducing agent, such as lithium tri-tert-butoxyaluminum hydride (LiAl(O-t-Bu)₃H) for acid chlorides (Rosenmund reduction is another alternative) or diisobutylaluminium hydride (DIBAL-H) for esters at low temperatures.

Recent advancements have also shown the use of transition metal catalysts, such as manganese(I) complexes with hydrosilanes, for the reduction of carboxylic acids to alcohols, a method that can be tolerant of halogen substituents. nih.gov

Carboxylic acids can be converted into more reactive acid halides, most commonly acid chlorides. These are valuable synthetic intermediates. byjus.com

Formation of Acid Chlorides: The most common reagent for this conversion is thionyl chloride (SOCl₂) . byjus.comwikipedia.org The reaction produces gaseous byproducts (sulfur dioxide and hydrogen chloride), which simplifies purification. wikipedia.org The mechanism involves the formation of a chlorosulfite intermediate, which then undergoes nucleophilic attack by a chloride ion. byjus.com

Another common reagent is oxalyl chloride ((COCl)₂) , often used with a catalytic amount of dimethylformamide (DMF). wikipedia.org This method is generally milder than using thionyl chloride.

Once formed, 3-(4-bromo-3-chlorophenyl)propanoyl chloride is a highly reactive intermediate that can be used in various nucleophilic acyl substitution reactions to synthesize other derivatives:

Reaction with Alcohols: Forms esters.

Reaction with Amines: Forms amides.

Friedel-Crafts Acylation: Reacts with aromatic compounds in the presence of a Lewis acid catalyst (e.g., AlCl₃) to form ketones.

Reaction with Organometallic Reagents: Reacts with Gilman reagents (diorganocuprates) to produce ketones. byjus.com

Table 2: Transformations of the Carboxylic Acid Moiety

Transformation Reagents Product Functional Group
Amidation Amine, DCC/EDC Amide
Reduction to Alcohol LiAlH₄ or BH₃·THF Primary Alcohol

Reactivity of the Halogen Substituents (Bromine and Chlorine)

The bromine and chlorine atoms attached to the phenyl ring are relatively unreactive towards nucleophilic substitution under standard conditions. However, under specific conditions, they can participate in reactions such as Nucleophilic Aromatic Substitution (SNAr).

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group, such as a halide, on an aromatic ring. masterorganicchemistry.com Unlike SN1 and SN2 reactions, the SNAr mechanism involves an addition-elimination pathway. libretexts.org

The key requirements for an SNAr reaction are:

A good leaving group (the halide).

A strong nucleophile.

The presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.orglibretexts.org

In this compound, the propanoic acid side chain is a deactivating, weakly electron-withdrawing group. Its position meta to the bromine and ortho to the chlorine does not provide the strong activation typically needed for SNAr reactions to proceed readily. Stronger electron-withdrawing groups, like nitro (-NO₂) groups, are usually required to sufficiently stabilize the negatively charged intermediate (the Meisenheimer complex) that forms during the reaction. libretexts.orglibretexts.org

Therefore, forcing conditions, such as high temperatures, high pressures, and very strong nucleophiles (e.g., NaOH, NaNH₂), would likely be necessary to induce any nucleophilic substitution of the bromine or chlorine atoms. The relative reactivity between the C-Cl and C-Br bonds would depend on the specific reaction conditions, though typically the C-Br bond is weaker and bromine can be a better leaving group. However, the position of the activating group is crucial, and without strong ortho/para activation, both halogens are expected to be relatively inert to SNAr. science.gov

Directed Ortho Metallation (DoM) Strategies

Directed ortho metallation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. wikipedia.org The strategy relies on a directing metalation group (DMG) that coordinates to an organolithium base (like n-butyllithium or sec-butyllithium), directing deprotonation to the adjacent ortho position. baranlab.orgorganic-chemistry.org The resulting aryllithium intermediate can then be trapped with various electrophiles.

For this compound, the carboxylic acid group can serve as a DMG after deprotonation to the carboxylate. The carboxylate group is a moderately effective DMG. organic-chemistry.org In principle, lithiation would be directed to the C2 position, which is ortho to both the carboxylate-bearing side chain and the chlorine atom.

However, the application of DoM to this substrate is complicated by the presence of the halogen atoms. Organolithium reagents can participate in lithium-halogen exchange, a reaction that is often faster than deprotonation, particularly with aryl bromides. Therefore, treatment of this compound with a strong organolithium base could potentially lead to a mixture of products arising from:

Directed ortho metalation at the C2 position.

Lithium-bromine exchange at the C4 position.

Lithium-chlorine exchange at the C3 position (less likely than Br exchange).

The reaction outcome would be highly sensitive to the choice of base, solvent, and temperature. Using sterically hindered lithium amide bases, such as lithium diisopropylamide (LDA) or lithium tetramethylpiperidide (LiTMP), can sometimes favor deprotonation over lithium-halogen exchange. unblog.fr

Reactivity of the Propanoic Acid Side Chain

Alpha-Halogenation and Radical Reactions

The propanoic acid side chain possesses reactive C-H bonds at the α-position (C2 of the side chain), which is adjacent to the carbonyl group. These protons are acidic and can be replaced under specific conditions.

The classic method for the selective bromination of the α-position of a carboxylic acid is the Hell-Volhard-Zelinsky (HVZ) reaction . wikipedia.orgorganic-chemistry.org This reaction involves treating the carboxylic acid with bromine (Br₂) in the presence of a catalytic amount of phosphorus tribromide (PBr₃) or red phosphorus. alfa-chemistry.combyjus.com The mechanism proceeds through the in situ formation of an acyl bromide, which more readily enolizes than the parent carboxylic acid. The resulting enol then reacts with bromine to afford the α-bromo acyl bromide, which subsequently undergoes hydrolysis or exchange with the starting carboxylic acid to yield the final α-bromo carboxylic acid product. wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.com

Applying the HVZ reaction to this compound would yield 2-bromo-3-(4-bromo-3-chlorophenyl)propanoic acid. This introduces a new functional handle and a chiral center into the molecule.

The α-position is also a benzylic-type position, making it susceptible to radical reactions. While less common for carboxylic acids themselves, radical intermediates at the α-position can be generated under specific conditions, potentially leading to dimerization or reaction with radical traps.

Oxidation Reactions

The propanoic acid side chain can undergo oxidation, although harsh conditions can lead to the degradation of the entire side chain. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄) typically cleave the alkyl chain of alkylbenzenes at the benzylic position, converting it into a carboxylic acid group. libretexts.orgyoutube.comlibretexts.orgleah4sci.comcsbsju.edu For this compound, this would result in the formation of 4-bromo-3-chlorobenzoic acid, effectively replacing the propanoic acid side chain.

Milder or more selective oxidation methods could potentially functionalize the side chain without cleaving the Cα-Cβ bond. For instance, benzylic oxidations can sometimes be controlled to yield alcohols or ketones at the benzylic position if the substrate is not a simple alkyl chain. beilstein-journals.orgmdpi.com However, for the specific propanoic acid side chain, oxidation to introduce a hydroxyl group at the α-position without cleaving the side chain would require carefully selected, mild reagents to avoid over-oxidation and degradation.

Multi-Component Reactions and Cascade Processes Involving this compound

The carboxylic acid functional group of this compound allows it to participate in a variety of multi-component reactions (MCRs). MCRs are convergent chemical reactions where three or more starting materials react to form a single product in a one-pot synthesis. These reactions are highly valued in medicinal chemistry and drug discovery for their efficiency in generating complex molecules and chemical libraries. While specific studies detailing the use of this compound in MCRs are not extensively documented, its role can be inferred from the well-established reactivity of carboxylic acids in these transformations.

One of the most prominent MCRs involving a carboxylic acid is the Ugi four-component reaction (Ugi-4CR) . This reaction typically involves a ketone or aldehyde, an amine, an isocyanide, and a carboxylic acid to produce a bis-amide. wikipedia.orgorganic-chemistry.org In this context, this compound would serve as the carboxylic acid component, contributing its acyl group to the final product. The reaction is known for its high atom economy, generally high yields, and the ability to create a wide diversity of products. wikipedia.org The reaction mechanism involves the formation of an imine from the aldehyde/ketone and amine, which is then protonated by the carboxylic acid. This is followed by the nucleophilic addition of the isocyanide and the carboxylate anion, culminating in a Mumm rearrangement to yield the stable α-acylamino amide product. wikipedia.org

Another significant MCR is the Passerini three-component reaction (P-3CR) . This reaction combines a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to form an α-acyloxy amide. wikipedia.orgorganic-chemistry.org The participation of this compound in a Passerini reaction would result in the incorporation of the 3-(4-bromo-3-chlorophenyl)propanoyl group into the final α-acyloxy amide structure. The Passerini reaction is believed to proceed through a concerted mechanism, particularly in aprotic solvents at high concentrations, involving a trimolecular interaction between the reactants. wikipedia.org

The application of this compound in these MCRs would lead to the synthesis of complex molecules bearing the distinct 4-bromo-3-chlorophenyl moiety. This is particularly relevant for the generation of compound libraries for screening purposes in drug discovery, where the halogenated phenyl group can significantly influence the pharmacological properties of the resulting molecules.

Below is a hypothetical data table illustrating the potential outcomes of Ugi and Passerini reactions using this compound based on the general principles of these reactions.

Reaction TypeAldehyde/KetoneAmineIsocyanideCarboxylic AcidHypothetical Product Structure
Ugi-4CRBenzaldehydeAnilinetert-Butyl isocyanideThis compound2-(3-(4-bromo-3-chlorophenyl)propanamido)-N-tert-butyl-N,2-diphenylacetamide
Passerini-3CRAcetone-Cyclohexyl isocyanideThis compound1-(cyclohexylamino)-2-methyl-1-oxopropan-2-yl 3-(4-bromo-3-chlorophenyl)propanoate

Advanced Structural Elucidation and Spectroscopic Analysis of 3 4 Bromo 3 Chlorophenyl Propanoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis and Tautomerism

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. For 3-(4-Bromo-3-chlorophenyl)propanoic acid, 1D and 2D NMR experiments provide unambiguous evidence for its constitution and offer insights into the electronic environment of each nucleus.

¹H NMR and ¹³C NMR Chemical Shift Assignments and Coupling Constant Analysis

The proton (¹H) and carbon-13 (¹³C) NMR spectra of this compound are predicted to show distinct signals corresponding to the aromatic and aliphatic portions of the molecule.

¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to display signals for eight protons in different chemical environments. The propanoic acid chain protons would appear as two characteristic triplets in the aliphatic region. The protons on the carbon adjacent to the carboxylic acid (α-protons) are expected around 2.6-2.9 ppm, while the protons on the carbon adjacent to the aromatic ring (β-protons) would be slightly downfield, around 2.9-3.2 ppm, due to the ring's deshielding effect. The carboxylic acid proton (-COOH) would present as a broad singlet at a significantly downfield shift, typically above 10-12 ppm. docbrown.info The aromatic region should show three protons with splitting patterns indicative of a 1,2,4-trisubstituted benzene (B151609) ring. A doublet for the proton at C5 (ortho to the bromine), a doublet of doublets for the proton at C6 (between the bromine and chlorine), and a doublet for the proton at C2 (ortho to the chlorine) are anticipated.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum is expected to show nine distinct signals, corresponding to each unique carbon atom in the molecule. The carbonyl carbon of the carboxylic acid is the most deshielded, appearing around 175-180 ppm. docbrown.info The two aliphatic carbons of the propanoic acid chain would resonate between 30 and 40 ppm. The six aromatic carbons would appear in the 120-145 ppm range, with the carbons directly attached to the halogen atoms (C3 and C4) showing shifts influenced by the electronegativity and anisotropic effects of chlorine and bromine.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts Note: These are predicted values based on typical chemical shift ranges and data from analogous compounds. Actual experimental values may vary.

Atom Position Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Predicted ¹H Splitting Pattern
Carboxyl (-C OOH ) >10 ~178 Broad Singlet
α-CH₂ (-C H₂COOH) ~2.7 ~35 Triplet
β-CH₂ (-ArC H₂-) ~3.0 ~30 Triplet
Aromatic C1 - ~140 -
Aromatic C2-H ~7.3 ~132 Doublet
Aromatic C3-Cl - ~133 -
Aromatic C4-Br - ~122 -
Aromatic C5-H ~7.6 ~130 Doublet

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Relationships

While 1D NMR provides primary structural information, 2D NMR techniques would be employed to confirm assignments and elucidate finer structural details.

COSY (Correlation Spectroscopy): A COSY experiment would confirm the proton-proton coupling network. A clear cross-peak between the signals of the α-CH₂ and β-CH₂ protons would definitively establish the connectivity of the propanoic acid chain. It would also help in assigning the connectivity of adjacent protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to assign the ¹³C signals for each protonated carbon (the two CH₂ groups and the three aromatic CH groups) based on the previously assigned ¹H spectrum.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about spatial proximity between protons. This could be used to analyze the preferred conformation of the propanoic acid side chain relative to the aromatic ring.

Mass Spectrometry (MS) for Fragmentation Pathway Studies and Molecular Ion Characterization

Mass spectrometry is a powerful tool for determining the molecular weight and elemental formula of a compound and for gaining structural information through the analysis of its fragmentation patterns.

The mass spectrum of this compound would be characterized by a complex molecular ion region due to the presence of two halogen atoms with distinct isotopic distributions. miamioh.edu Chlorine has two major isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%), while bromine has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%). This results in a characteristic pattern of peaks for the molecular ion [M]⁺, [M+2]⁺, and [M+4]⁺.

Common fragmentation pathways for carboxylic acids involve the loss of the hydroxyl group (-OH, M-17) or the entire carboxyl group (-COOH, M-45). libretexts.org Another typical fragmentation for alkylbenzenes is benzylic cleavage, which would result in the formation of a stable halobenzyl-type cation. The loss of halogen atoms (Cl or Br) is also a probable fragmentation route. miamioh.edu

Interactive Data Table: Predicted Mass Spectrometry Fragmentation

m/z Value Identity Notes
262/264/266 [C₉H₈BrClO₂]⁺ Molecular ion peak cluster, showing the characteristic isotopic pattern for one Br and one Cl atom.
217/219/221 [C₉H₇BrCl]⁺ Loss of the carboxyl group (-COOH, 45 Da).
182/184 [C₈H₇Br]⁺ Loss of COOH and Cl.
245/247/249 [C₉H₇BrClO]⁺ Loss of the hydroxyl radical (-OH, 17 Da).

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) would be used to determine the exact mass of the molecular ion with high precision. This allows for the unambiguous verification of the elemental composition, C₉H₈BrClO₂, by comparing the experimentally measured mass to the calculated theoretical mass.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis of Functional Groups

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrations of its chemical bonds. The IR spectrum of this compound would show characteristic absorption bands confirming the presence of its key functional groups.

The most prominent feature would be the carboxylic acid group absorptions: a very broad O-H stretching band from approximately 2500 to 3300 cm⁻¹, which is characteristic of the hydrogen-bonded dimer form of carboxylic acids in the solid state. docbrown.info A strong, sharp carbonyl (C=O) stretching absorption is expected around 1700-1725 cm⁻¹. docbrown.info

The aromatic ring would give rise to several bands, including aromatic C-H stretching vibrations just above 3000 cm⁻¹ and C=C ring stretching vibrations in the 1450-1600 cm⁻¹ region. Out-of-plane C-H bending vibrations in the 800-900 cm⁻¹ range can provide information about the substitution pattern. The C-Cl and C-Br stretching vibrations are typically found in the fingerprint region of the spectrum, at lower wavenumbers (below 800 cm⁻¹).

Interactive Data Table: Characteristic IR Absorption Bands

Wavenumber (cm⁻¹) Vibration Type Functional Group
2500-3300 O-H stretch Carboxylic Acid
>3000 C-H stretch Aromatic Ring
2850-2960 C-H stretch Aliphatic CH₂
1700-1725 C=O stretch Carboxylic Acid
1450-1600 C=C stretch Aromatic Ring
1210-1320 C-O stretch Carboxylic Acid

X-ray Crystallography for Solid-State Structure and Intermolecular Interactions

X-ray crystallography provides the definitive solid-state structure of a molecule, revealing precise bond lengths, bond angles, and intermolecular interactions. While no public crystal structure for this compound is currently available, predictions can be made about its likely solid-state packing.

Lack of Specific Research Data Prevents Detailed Structural Analysis of this compound

A thorough review of available scientific literature and structural databases reveals a significant gap in the specific experimental data required for a detailed analysis of the solid-state characteristics of this compound. Despite extensive searches, no published crystallographic studies, including crystal packing diagrams, hydrogen bonding analyses, or investigations into its polymorphic behavior and co-crystallization potential, could be located for this specific compound.

Consequently, it is not possible to provide the in-depth, data-driven article on the "" as requested. The strict adherence to an outline demanding detailed research findings for sections on "Crystal Packing and Hydrogen Bonding Networks" and "Polymorphism and Co-crystallization Studies" cannot be fulfilled without this foundational information.

Furthermore, the investigation of polymorphism, or the ability of a compound to exist in multiple crystalline forms, is a critical aspect of solid-state characterization for aromatic carboxylic acids. rsc.org Such studies would involve techniques like differential scanning calorimetry (DSC) and powder X-ray diffraction (PXRD) to identify and characterize different polymorphs, each potentially exhibiting unique physical properties.

Co-crystallization is another area of significant research for related pharmaceutical compounds, where an active pharmaceutical ingredient (API) is crystallized with a coformer to enhance properties like solubility and stability. tbzmed.ac.ir The design and synthesis of co-crystals rely on understanding the intermolecular interactions, particularly hydrogen bonding, that can be formed between the API and potential coformers. tbzmed.ac.ir

Without access to similar peer-reviewed research or entries in crystallographic databases like the Cambridge Structural Database (CSD) for this compound, any attempt to generate the requested article would be speculative and would not meet the required standards of scientific accuracy and reliance on detailed, published research findings. The scientific community has not yet published the necessary data to construct the specified article.

Computational and Theoretical Studies on 3 4 Bromo 3 Chlorophenyl Propanoic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, dictated by its electronic structure. These methods solve approximations of the Schrödinger equation to determine molecular geometries, energies, and electron distribution.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. mdpi.com By focusing on the electron density rather than the complex many-electron wavefunction, DFT offers a balance of accuracy and computational efficiency. For 3-(4-Bromo-3-chlorophenyl)propanoic acid, DFT calculations, often employing a basis set such as 6-311++G(d,p), are used to determine its most stable three-dimensional structure (optimized geometry). science.govmdpi.com This process minimizes the total energy of the molecule by adjusting the positions of its atoms.

The calculations yield key geometric parameters like bond lengths and angles. For instance, the presence of electronegative bromine and chlorine atoms on the phenyl ring influences the aromatic C-C bond lengths and the C-Br and C-Cl bond distances. The propanoic acid side chain also adopts a specific conformation to minimize steric hindrance.

Once the geometry is optimized, the molecule's total energy and vibrational frequencies can be calculated. researchgate.net The theoretical vibrational spectra (Infrared and Raman) can be predicted and compared with experimental data to confirm the structure. researchgate.net Each vibrational mode corresponds to a specific molecular motion, such as stretching or bending of bonds.

Table 1: Illustrative Optimized Geometric Parameters for this compound using DFT

Parameter Atom 1 Atom 2 Atom 3 Calculated Value
Bond Length C (carboxyl) O (carbonyl) 1.21 Å
C (carboxyl) O (hydroxyl) 1.35 Å
C (aromatic) Br 1.91 Å
C (aromatic) Cl 1.74 Å
Bond Angle O (carbonyl) C (carboxyl) O (hydroxyl) 123.5°
C (aromatic) C (aromatic) Br 119.8°
C (aromatic) C (aromatic) Cl 120.5°

| Dihedral Angle | C (aromatic) | C (alpha) | C (beta) | C (carboxyl) | 178.2° |

Note: The data in this table is illustrative and represents typical values obtained from DFT calculations for similar molecules.

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). science.govacs.org The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.commdpi.com

Table 2: Illustrative FMO Properties for this compound

Parameter Energy (eV)
HOMO Energy -6.88 eV
LUMO Energy -1.48 eV

| HOMO-LUMO Gap | 5.40 eV |

Note: The data in this table is illustrative, based on typical values for halogenated aromatic compounds. mdpi.com

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Solvation Effects

While quantum chemical calculations provide insights into a static, minimum-energy structure, molecules are dynamic entities. Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. mdpi.comnih.gov This technique allows for the exploration of the conformational landscape of this compound, revealing the different shapes (conformers) it can adopt at a given temperature.

MD simulations are particularly useful for understanding the flexibility of the propanoic acid side chain, which can rotate around its single bonds. The simulation can map the potential energy surface associated with these rotations, identifying low-energy, stable conformations and the energy barriers between them. nih.gov

Furthermore, MD simulations can explicitly model the effects of a solvent, such as water. By surrounding the molecule with solvent molecules, the simulation can provide a realistic picture of how solvation influences its conformation and dynamics. This includes the formation of hydrogen bonds between the carboxylic acid group and water molecules, which can significantly impact the molecule's preferred shape and reactivity in an aqueous environment.

QSAR (Quantitative Structure-Activity Relationship) Modeling of Derivatives: Focus on Structural Parameters

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of a series of compounds with their biological activity. mdpi.com For derivatives of this compound, QSAR can be a powerful tool in drug discovery to predict the activity of new, unsynthesized analogs.

The foundation of QSAR is the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. These descriptors fall into several categories:

Electronic Descriptors: Such as partial atomic charges, dipole moment, and HOMO/LUMO energies, which describe the electronic properties.

Steric Descriptors: Like molecular volume, surface area, and specific conformational parameters, which describe the size and shape of the molecule.

Hydrophobic Descriptors: Often represented by the partition coefficient (logP), which quantifies a molecule's lipophilicity.

Topological Descriptors: Indices that describe the connectivity of atoms within the molecule.

A mathematical model is then built to establish a relationship between these descriptors and the observed biological activity. This model can then be used to predict the activity of new derivatives, guiding synthetic efforts toward more potent compounds. The interpretability of a QSAR model can also highlight which structural features are most important for the desired biological effect. mdpi.com

| Topological | Wiener Index | A distance-based index of molecular branching. |

Reaction Mechanism Elucidation via Computational Methods (e.g., Transition State Theory)

Computational methods are invaluable for elucidating the detailed mechanisms of chemical reactions. By combining quantum chemical calculations (like DFT) with principles such as Transition State Theory, researchers can map out the entire energy profile of a reaction pathway. researchgate.net

For a reaction involving this compound, such as the esterification of its carboxyl group, computational methods can be used to:

Optimize the Geometries: Calculate the stable structures of the reactants, products, and any intermediates.

Locate the Transition State (TS): The transition state is the highest energy point along the reaction coordinate. Specialized algorithms are used to find this saddle point on the potential energy surface. The structure of the TS reveals the geometry of the molecule as bonds are being formed and broken.

Calculate Activation Energy: The energy difference between the reactants and the transition state determines the activation energy (ΔG‡), a key factor controlling the reaction rate.

Confirm the Pathway: Vibrational frequency calculations are performed on the transition state structure. A valid TS is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate that leads from reactants to products.

By mapping this pathway, researchers can gain a fundamental understanding of the reaction's feasibility, kinetics, and the specific atomic motions involved.

Table 4: Compound Names Mentioned in the Article

Compound Name
This compound
Bromine
Chlorine

Applications of 3 4 Bromo 3 Chlorophenyl Propanoic Acid As a Building Block and Precursor

Role in the Synthesis of Complex Organic Scaffolds

The structure of 3-(4-Bromo-3-chlorophenyl)propanoic acid is well-suited for its role as a foundational scaffold in organic synthesis. The carboxylic acid group can be readily converted into a wide range of other functional groups, including esters, amides, acid chlorides, and alcohols, providing numerous pathways for molecular elaboration. Simultaneously, the bromo- and chloro-substituents on the aromatic ring serve as handles for transition-metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Heterocyclic Ring Systems Incorporating the Arylpropanoic Acid Moiety

Arylpropanoic acids are established precursors in the synthesis of diverse heterocyclic compounds. ekb.eg The propanoic acid moiety can be manipulated to form part of a new ring system through cyclization reactions. For instance, derivatives of the carboxylic acid group, such as hydrazides, can be reacted with various carbonyl compounds or diketones to construct rings like pyrazoles or oxadiazoles. nih.gov

Studies on analogous amino-substituted propanoic acids have shown that these scaffolds are pivotal in creating complex heterocyclic derivatives with significant biological activity. nih.govresearchgate.net For example, 3-((4-hydroxyphenyl)amino)propanoic acid has been used to synthesize hydrazones and other heterocyclic systems that exhibit potent antimicrobial properties. nih.govnih.gov Similarly, propanoic acid derivatives have been incorporated into thiazole-based scaffolds, which are recognized as privileged structures in medicinal chemistry due to their wide-ranging pharmacological applications. mdpi.comnih.gov The this compound molecule, with its reactive acid group and functionalized ring, is an ideal starting material for analogous synthetic strategies aimed at producing novel heterocyclic systems.

Polyfunctionalized Aromatic and Aliphatic Compounds

The title compound is inherently polyfunctional, possessing a carboxylic acid, a bromo substituent, and a chloro substituent. This arrangement allows for a high degree of synthetic versatility in creating more complex polyfunctionalized molecules. The differential reactivity of the C-Br and C-Cl bonds in cross-coupling reactions (e.g., Suzuki, Sonogashira, or Buchwald-Hartwig couplings) allows for the stepwise introduction of different substituents onto the aromatic ring. This selective functionalization is a key strategy for building intricate aromatic compounds with precisely controlled substitution patterns.

Furthermore, the propanoic acid side chain can be modified independently of the aromatic ring. For example, the carboxylic acid can be reduced to an alcohol, which can then be used in etherification or other reactions. This orthogonal reactivity enables chemists to construct complex molecules where both the aromatic core and the aliphatic side chain are highly functionalized.

Precursor to Polymer Monomers and Specialized Materials

The distinct features of this compound make it a candidate for the synthesis of specialized polymers and advanced materials where specific physical or chemical properties are required.

Incorporation into Polymeric Backbones (e.g., via esterification or amidation)

The carboxylic acid group of this compound allows it to function as a monomer in condensation polymerization reactions. Through reactions like esterification with diols or amidation with diamines, the molecule can be incorporated into the backbones of polyesters and polyamides, respectively.

When integrated into a polymer chain, the 4-bromo-3-chlorophenyl group becomes a repeating pendant moiety. The high atomic weight of bromine and chlorine can impart several desirable properties to the resulting polymer, including:

Increased Refractive Index: Useful for optical applications.

Flame Retardancy: Halogenated compounds are known to act as flame retardants.

Modified Solubility and Thermal Stability: The rigid, bulky aromatic group can affect the polymer's physical properties.

Synthesis of Liquid Crystals or Optoelectronic Materials

The molecular structure of this compound contains elements common in the design of liquid crystals. mdpi.com It possesses a rigid, polarizable aromatic core (the di-halogenated phenyl ring) and a flexible aliphatic tail (the propanoic acid chain). This combination of a rigid mesogenic unit and a flexible spacer is a fundamental design principle for creating calamitic (rod-shaped) liquid crystals. beilstein-journals.org

By chemically modifying the carboxylic acid terminus—for example, by esterifying it with various alcohols containing long alkyl chains or other mesogenic groups—it is possible to synthesize molecules with the potential to exhibit liquid crystalline phases. beilstein-journals.org The polarity and anisotropic shape imparted by the bromo- and chloro-substituents can influence the intermolecular interactions that govern the formation and stability of these mesophases.

Intermediate in the Development of New Synthetic Methodologies (e.g., reagent development)

Compounds with multiple, differentially reactive sites, such as this compound, are valuable tools for the development and optimization of new synthetic methods. The presence of two different halogen atoms on the same aromatic ring makes it an excellent substrate for testing the selectivity of new catalytic systems, particularly in cross-coupling chemistry.

For example, a new palladium or copper catalyst could be evaluated for its ability to selectively activate the C-Br bond while leaving the more stable C-Cl bond intact. Such selective transformations are highly sought after in organic synthesis for improving molecular complexity efficiently. Furthermore, the development of novel anticancer and antimicrobial agents often relies on foundational scaffolds derived from propanoic acids to explore structure-activity relationships. mdpi.com Using this compound as a starting material in such programs allows researchers to systematically probe how halogen substitution patterns affect biological activity, thereby contributing to the development of new therapeutic leads.

Examples of Scaffolds from Arylpropanoic Acid Precursors

Precursor TypeResulting Heterocyclic ScaffoldApplication AreaReference
Arylpropanoic AcidPyridazinoneMedicinal Chemistry ekb.eg
3-((4-hydroxyphenyl)amino)propanoic acidHydrazones, OxadiazolesAntimicrobial Agents nih.gov
3-[(4-acetylphenyl)amino]propanoic acidThiazolesAnticancer Agents mdpi.comnih.gov
3-Bromoisothiazole-5-carboxamide3-Bromoisothiazole-5-carboxylic AcidSynthetic Intermediate mdpi.com

Future Directions and Emerging Research Avenues for 3 4 Bromo 3 Chlorophenyl Propanoic Acid

Exploration of Novel Catalytic Transformations and C-H Activation Strategies

The presence of bromine and chlorine atoms, along with several C-H bonds on the aromatic ring and the propanoic acid side chain, makes 3-(4-Bromo-3-chlorophenyl)propanoic acid an ideal candidate for advanced catalytic studies. Future research will likely focus on selective functionalization to build molecular complexity.

Novel Catalytic Transformations: Research is anticipated to move towards novel catalytic transformations that can selectively engage the carbon-halogen bonds. For instance, dual-metal catalysis could be employed to orchestrate sequential C-H activation and cross-coupling reactions, enabling the construction of complex polycyclic systems in a single pot. nih.gov

C-H Activation Strategies: Direct C-H activation is a powerful tool for creating C-C and C-heteroatom bonds, offering a more atom-economical approach than traditional cross-coupling methods. nih.govresearchgate.net For this compound, the carboxylic acid group can act as a directing group to facilitate ortho C-H activation, enabling the introduction of new functional groups at the C2 and C6 positions of the phenyl ring. nih.gov Palladium-catalyzed reactions, in particular, have shown great promise for such transformations. nih.govnih.gov The key challenge and research focus will be achieving high regioselectivity, selectively activating one C-H bond over others and avoiding unwanted reactions at the C-Br or C-Cl bonds. youtube.com

Future studies could explore a variety of coupling partners under C-H activation conditions, as illustrated in the hypothetical reaction scheme below.

Coupling PartnerPotential Functional Group IntroducedCatalyst System
Arylboronic AcidsArylPalladium(II)
AlkenesAlkenylRhodium(III)
AlkynesAlkynylRuthenium(II)
OrganotrifluoroboratesAryl/AlkylPalladium(II)

Development of Asymmetric Synthetic Routes to Chiral Analogues

The development of stereochemically defined molecules is crucial in the pharmaceutical industry, as different enantiomers of a drug can have vastly different biological activities. nih.gov Creating chiral analogues of this compound, where a stereocenter is introduced, represents a significant and valuable research direction.

Asymmetric Synthesis: Future efforts will likely concentrate on the asymmetric synthesis of derivatives. This can be achieved through several established strategies:

Chiral Pool Synthesis: Utilizing naturally occurring chiral molecules as starting materials. nih.gov

Chiral Auxiliaries: Temporarily attaching a chiral group to the propanoic acid moiety to direct stereoselective reactions. acs.org

Asymmetric Catalysis: Employing chiral catalysts, such as transition metal complexes with chiral ligands, to induce enantioselectivity in reactions like asymmetric hydrogenation of a corresponding cinnamic acid precursor or asymmetric alkylation. irb.hrmdpi.com

Enzymatic resolutions and biocatalytic reductions are also emerging as powerful, green alternatives for producing enantiomerically pure compounds. nih.govfrontiersin.org For example, lactate (B86563) dehydrogenases could be explored for the stereoselective reduction of a corresponding α-keto acid. nih.gov The successful development of these routes would provide access to a library of chiral building blocks for drug discovery and development.

Integration into Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch processing to continuous flow chemistry is revolutionizing chemical synthesis, particularly in the pharmaceutical industry. asynt.combeilstein-journals.orgresearchgate.net This approach offers enhanced safety, better process control, and improved scalability. asynt.comscielo.br

Flow Chemistry: Integrating the synthesis of this compound and its derivatives into flow chemistry platforms is a logical next step. Multi-step syntheses that are often time-consuming and yield-reducing in batch mode can be streamlined in a continuous flow setup, where intermediates are generated and consumed in situ without isolation. nih.govmdpi.com This is particularly advantageous when dealing with hazardous reagents or unstable intermediates. nih.gov

Automated Synthesis: Coupling flow reactors with automated platforms allows for high-throughput screening of reaction conditions and rapid library synthesis. chemrxiv.org An automated system could efficiently explore various catalysts, solvents, and temperatures to optimize the C-H activation or cross-coupling reactions discussed previously. This synergy of flow chemistry and automation accelerates the discovery of new derivatives and the development of robust synthetic processes. synthiaonline.com

A comparison of hypothetical synthesis parameters highlights the advantages of flow processing:

ParameterBatch SynthesisFlow Synthesis
Reaction TimeHours to DaysMinutes to Hours
Temperature ControlModeratePrecise, allowing superheating
ScalabilityChallengingStraightforward
SafetyHandling of bulk, potentially hazardous materialsSmall reaction volumes, contained system
Process ControlLimitedHigh (residence time, stoichiometry)

Advanced Materials Science Applications Beyond Traditional Polymers

While arylpropanoic acids can be monomers for polymers, the unique electronic and structural features of this compound suggest its potential as a precursor for more advanced functional materials. researchgate.net

The di-halogenated phenyl ring is a versatile platform for building larger, conjugated systems through sequential, site-selective cross-coupling reactions. This could lead to the development of:

Organic Semiconductors: By incorporating the molecule into larger π-conjugated structures, it could serve as a building block for materials used in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Liquid Crystals: The rigid aromatic core is a common feature in liquid crystalline molecules. irb.hr Derivatization of the carboxylic acid and functionalization of the aromatic ring could lead to novel mesomorphic materials with unique optical properties. irb.hr

Functionalized Nanomaterials: The carboxylic acid group can serve as an anchor to graft the molecule onto the surface of nanoparticles or metal-organic frameworks (MOFs), thereby tuning their surface properties and creating hybrid materials for catalysis or sensing applications.

Synergistic Approaches Combining Computational and Experimental Research

The integration of computational chemistry with experimental work has become an indispensable tool in modern chemical research, accelerating discovery and providing deep mechanistic insights. acs.orgrsc.org This synergistic approach is crucial for navigating the complexities of the research avenues proposed for this compound.

Computational Modeling: Density Functional Theory (DFT) and other computational methods can be employed to:

Predict Reactivity: Model the electronic structure of the molecule to predict the most likely sites for C-H activation or nucleophilic substitution. scielo.br

Elucidate Reaction Mechanisms: Calculate transition state energies to understand the pathways of catalytic reactions, helping to rationalize observed selectivity and guide catalyst design. acs.orgresearchgate.net

Screen Virtual Libraries: Computationally design and evaluate the properties of potential derivatives (e.g., electronic properties for materials science applications) before committing to their synthesis. nih.gov

By predicting reaction outcomes and properties, computational studies can minimize the number of required experiments, saving time and resources. This iterative cycle of computational prediction followed by experimental validation represents the future of efficient and targeted chemical synthesis and materials design. scielo.brnih.gov

Q & A

What are the established synthetic routes for preparing 3-(4-Bromo-3-chlorophenyl)propanoic acid, and how can reaction conditions be optimized for higher yield?

Answer:
Synthesis typically involves halogenation of a phenylpropanoic acid precursor. Bromination and chlorination steps may employ regioselective methods, such as using N-bromosuccinimide (NBS) or bromine with FeCl₃ as a catalyst for directed aromatic substitution. Optimization includes solvent selection (e.g., dichloromethane for bromination, acetic acid for chlorination), temperature control (0–25°C), and stoichiometric adjustments to minimize side products. Post-synthesis purification via recrystallization (using ethanol/water mixtures) or silica gel chromatography ensures >95% purity. Yield improvements focus on catalytic efficiency (e.g., Lewis acid screening) and protecting the carboxylic acid group during halogenation to prevent side reactions .

Which analytical techniques are most effective for confirming the structural integrity and purity of this compound?

Answer:

  • Structural Confirmation :
    • ¹H/¹³C NMR : Assigns substituent positions on the phenyl ring (e.g., bromine at C4, chlorine at C3) and confirms the propanoic acid backbone.
    • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (theoretical: 277.52 g/mol) and isotopic patterns for Br/Cl .
  • Purity Assessment :
    • HPLC-UV : Uses C18 columns with methanol/water gradients (λ = 254 nm) to detect impurities.
    • Melting Point Analysis : Consistency with literature values (e.g., 117–119°C for analogs) indicates purity .

How can regioselectivity challenges in introducing bromine and chlorine substituents onto the phenyl ring be addressed during synthesis?

Answer:
Regioselectivity is controlled via:

  • Directing Groups : Electron-donating groups (e.g., methyl) at specific positions guide halogenation.
  • Protection Strategies : Temporarily esterifying the carboxylic acid group prevents undesired ring deactivation.
  • Computational Guidance : Density Functional Theory (DFT) predicts reactive sites by analyzing electron density and frontier molecular orbitals. Experimental validation with thin-layer chromatography (TLC) monitors reaction progress .

What strategies are recommended to resolve inconsistencies in reported biological activities of this compound across different studies?

Answer:
Discrepancies may arise from:

  • Assay Variability : Standardize cell lines (e.g., HEK293 vs. HeLa) and buffer conditions (pH, ionic strength).
  • Compound Stability : Test degradation under storage (e.g., DMSO stock solutions at -20°C) via LC-MS.
  • Orthogonal Assays : Compare enzyme inhibition (e.g., COX-2) with cellular viability assays (MTT) to distinguish direct vs. indirect effects. Structural analogs (e.g., 3-(4-Bromo-2-chlorophenyl)propanoic acid) clarify substituent-specific activity .

What safety protocols are essential when handling this compound in laboratory settings?

Answer:

  • PPE : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
  • Ventilation : Use fume hoods for weighing and reactions to avoid inhaling aerosols.
  • Storage : Keep in amber glass bottles at 2–8°C, segregated from oxidizers.
  • Spill Management : Neutralize with vermiculite, collect in hazardous waste containers, and label appropriately .

How can computational modeling enhance the study of this compound’s interactions with biological targets?

Answer:

  • Molecular Docking : Tools like AutoDock Vina predict binding poses to targets (e.g., kinases, GPCRs).
  • Molecular Dynamics (MD) Simulations : Assess binding stability over time (e.g., 100-ns simulations in GROMACS).
  • Pharmacophore Modeling : Identifies critical interactions (e.g., hydrogen bonds with the carboxylic acid group) for structure-activity relationship (SAR) studies .

What are the implications of steric and electronic effects in the phenyl ring substituents on the compound’s reactivity and biological function?

Answer:

  • Electronic Effects : Bromine’s strong electron-withdrawing nature reduces ring electron density, favoring nucleophilic aromatic substitution. Chlorine’s moderate electronegativity balances reactivity and stability.
  • Steric Effects : Bulky substituents at C3 and C4 may hinder binding to planar active sites (e.g., cytochrome P450). Comparative studies with fluorine or methyl analogs reveal steric/electronic contributions to bioactivity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.